molecular formula C15H14N2 B8743353 1-Methyl-3-phenyl-1H-indol-2-amine CAS No. 58314-80-0

1-Methyl-3-phenyl-1H-indol-2-amine

Cat. No.: B8743353
CAS No.: 58314-80-0
M. Wt: 222.28 g/mol
InChI Key: LQZMSKVPYNTYIR-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-indol-2-amine is a substituted indole derivative featuring a methyl group at position 1, a phenyl group at position 3, and an amine at position 2. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antioxidant, antimicrobial, and neuroprotective properties . The structural uniqueness of this compound—specifically the placement of substituents—may influence its electronic configuration, solubility, and interaction with biological targets.

Properties

CAS No.

58314-80-0

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

1-methyl-3-phenylindol-2-amine

InChI

InChI=1S/C15H14N2/c1-17-13-10-6-5-9-12(13)14(15(17)16)11-7-3-2-4-8-11/h2-10H,16H2,1H3

InChI Key

LQZMSKVPYNTYIR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Positioning and Functional Groups

  • 2-Phenyl-1H-indol-3-amine (CAS 23041-45-4): Features a phenyl group at position 2 and an amine at position 3.
  • N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS 30065-72-6): Contains a methyl group at position 1 and a phenyl-substituted amine at position 3. The absence of a phenyl group at position 3 in the target compound may result in distinct physicochemical properties .
  • 2-(1H-Indol-3-yl)-2-methylpropan-1-amine : A tryptamine derivative with a branched alkyl chain at position 3. The target compound’s rigid phenyl group at position 3 contrasts with this flexible side chain, suggesting differences in membrane permeability and receptor interactions .

Molecular Formula and Weight

Compound Molecular Formula Molecular Weight (g/mol)
1-Methyl-3-phenyl-1H-indol-2-amine* C₁₅H₁₄N₂ 222.29
2-Phenyl-1H-indol-3-amine C₁₄H₁₂N₂ 208.26
N,1-Dimethyl-N-phenyl-1H-indol-3-amine C₁₆H₁₆N₂ 236.31

*Inferred based on structural similarity.

Physicochemical Properties

  • Solubility : The phenyl group at position 3 in the target compound likely reduces water solubility compared to derivatives with polar substituents (e.g., hydroxyl or acetamide groups in ) .
  • Stability : Methyl and phenyl groups may enhance steric protection of the amine group, reducing oxidative degradation—a common issue in indole derivatives .

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